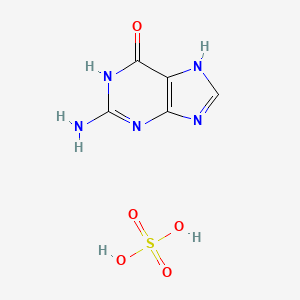

2-Amino-1H-purin-6(7H)-one sulfate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-1H-purin-6(7H)-one sulfate is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleic acids

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1H-purin-6(7H)-one sulfate typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the purine ring system. This can be achieved through the condensation of formamide with cyanamide, followed by cyclization to form the purine nucleus.

Sulfonation: The final step involves the sulfonation of the purine derivative to obtain the sulfate salt. This is typically done using sulfuric acid or a suitable sulfonating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully controlled.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-1H-purin-6(7H)-one sulfate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the purine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-purine derivatives, while substitution reactions can introduce various functional groups onto the purine ring.

Wissenschaftliche Forschungsanwendungen

Phosphodiesterase Inhibition

Recent studies have indicated that derivatives of purin-6-one, including 2-Amino-1H-purin-6(7H)-one sulfate, exhibit significant inhibitory activity against phosphodiesterases (PDEs), specifically phosphodiesterase-2 (PDE2). In vitro assays demonstrated that certain derivatives had IC50 values ranging from 0.18 to 3.43 μM, indicating their potential as therapeutic agents in treating conditions like asthma and cardiovascular diseases where PDE inhibition plays a critical role .

| Compound | IC50 (μM) | Activity |

|---|---|---|

| Compound 2j | 1.73 | Moderate Inhibitor |

| Compound 2p | 0.18 | Strong Inhibitor |

| Compound 2q | 3.43 | Moderate Inhibitor |

Antiviral Activity

Research has shown that purine derivatives can exhibit antiviral properties by inhibiting viral polymerases. The structural similarity of this compound to nucleosides allows it to interfere with viral replication processes, making it a candidate for antiviral drug development .

Nucleotide Metabolism Studies

The compound plays a role in studying nucleotide metabolism due to its structural resemblance to adenine and guanine. It can serve as a substrate or inhibitor in enzymatic reactions involving purine metabolism, thus providing insights into metabolic pathways and potential metabolic disorders .

Research on Purine Analogues

As a purine analogue, this compound is used in the synthesis of various modified nucleotides for research on DNA/RNA interactions and the development of novel therapeutics targeting nucleic acid structures .

Case Study 1: PDE Inhibition Research

A study conducted on a series of purin-6-one derivatives demonstrated the structure-activity relationship (SAR) leading to the identification of potent PDE inhibitors. The research highlighted how modifications to the purine ring affected binding affinity and selectivity towards PDE enzymes, underscoring the importance of chemical structure in drug design .

Case Study 2: Antiviral Screening

In another study focused on antiviral screening, derivatives of this compound were tested against various viruses. The results indicated that certain modifications enhanced antiviral activity significantly compared to unmodified compounds, paving the way for further development of antiviral agents based on this scaffold .

Wirkmechanismus

The mechanism of action of 2-Amino-1H-purin-6(7H)-one sulfate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes involved in nucleic acid metabolism, potentially inhibiting their activity. This can lead to disruptions in DNA and RNA synthesis, which is the basis for its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Adenine: A naturally occurring purine base found in nucleic acids.

Guanine: Another purine base that pairs with cytosine in DNA.

Hypoxanthine: An intermediate in the purine metabolism pathway.

Uniqueness

2-Amino-1H-purin-6(7H)-one sulfate is unique due to its specific structural features and the presence of the sulfate group. This modification can influence its solubility, reactivity, and biological activity, distinguishing it from other purine derivatives.

Biologische Aktivität

2-Amino-1H-purin-6(7H)-one sulfate, also known as purine derivative, is a compound that exhibits various biological activities. Its structure, characterized by the presence of an amino group and a sulfate moiety, suggests potential interactions with biological systems, particularly in the context of nucleic acid metabolism and enzyme inhibition.

- Molecular Formula : C5H7N5O5S

- Molecular Weight : 217.21 g/mol

- CAS Number : 135602148

The biological activity of this compound can be attributed to its structural similarity to natural purines, enabling it to interact with various biological molecules. It is particularly noted for its potential as a phosphodiesterase inhibitor, which plays a critical role in regulating intracellular levels of cyclic nucleotides.

1. Phosphodiesterase Inhibition

Recent studies have indicated that derivatives of purin-6-one, including this compound, exhibit significant inhibitory activity against phosphodiesterase enzymes. For example, a study reported IC50 values for related compounds ranging from 0.18 to 3.43 μM against phosphodiesterase-2 (PDE2), indicating strong potential for therapeutic applications in conditions like asthma and erectile dysfunction .

2. Antioxidant Properties

Research has shown that purine derivatives can act as antioxidants by scavenging free radicals and preventing oxidative damage to DNA and other cellular components. This property is particularly relevant in the context of diseases where oxidative stress is a contributing factor.

3. Antimicrobial Activity

There is emerging evidence suggesting that certain purine derivatives may possess antimicrobial properties. A review highlighted the potential of various purine structures in combating tuberculosis and other bacterial infections, although specific data on this compound remains limited .

Case Study 1: PDE Inhibition

In a study aimed at evaluating the structure-activity relationship (SAR) of purin-6-one derivatives, compounds were synthesized and tested for their inhibitory effects on PDE2. The results indicated that modifications on the purine ring could significantly enhance inhibitory potency, with some derivatives showing IC50 values as low as 0.18 μM .

Case Study 2: Antioxidant Effects

Another investigation focused on the antioxidant capacity of purine derivatives demonstrated that these compounds could effectively reduce oxidative stress markers in cellular models. The study utilized assays to measure reactive oxygen species (ROS) levels before and after treatment with various concentrations of the compound, showing a dose-dependent reduction in ROS levels.

Comparative Analysis

A comparative analysis of this compound with other known purine derivatives reveals its unique position in terms of biological activity:

| Compound Name | IC50 (μM) | Biological Activity |

|---|---|---|

| This compound | Not yet determined | Potential PDE inhibitor |

| Compound 2j | 1.73 | PDE inhibitor |

| Compound 2p | 0.18 | Strong PDE inhibitor |

| Compound 2q | 3.43 | Moderate PDE inhibitor |

Eigenschaften

CAS-Nummer |

10333-92-3 |

|---|---|

Molekularformel |

C10H12N10O6S |

Molekulargewicht |

400.33 g/mol |

IUPAC-Name |

2-amino-1,7-dihydropurin-6-one;sulfuric acid |

InChI |

InChI=1S/2C5H5N5O.H2O4S/c2*6-5-9-3-2(4(11)10-5)7-1-8-3;1-5(2,3)4/h2*1H,(H4,6,7,8,9,10,11);(H2,1,2,3,4) |

InChI-Schlüssel |

JXUOOUXZIHGPTG-UHFFFAOYSA-N |

SMILES |

C1=NC2=C(N1)C(=O)NC(=N2)N.OS(=O)(=O)O |

Kanonische SMILES |

C1=NC2=C(N1)C(=O)NC(=N2)N.C1=NC2=C(N1)C(=O)NC(=N2)N.OS(=O)(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.